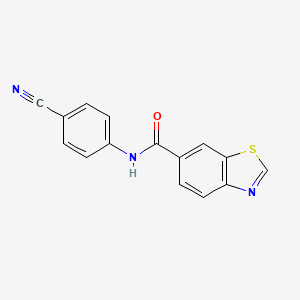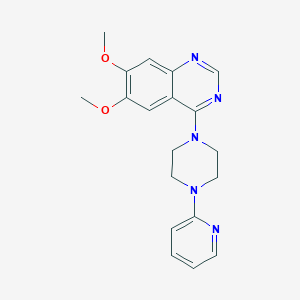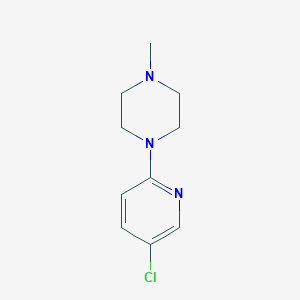
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide, also known as CTB or compound 8, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In addition, N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has been reported to have anti-inflammatory and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is its potential as a therapeutic agent for cancer treatment. N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has been shown to exhibit anti-cancer activity in various cancer cell lines, and its mechanism of action involves the inhibition of signaling pathways that are commonly dysregulated in cancer. However, there are also some limitations to using N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide in lab experiments. For example, the solubility of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide in water is relatively low, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide in animals and humans.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide. One potential area of research is the development of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide in more detail, particularly its interactions with specific signaling pathways and proteins. Furthermore, the potential use of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide in combination with other anti-cancer agents should be explored, as well as its potential as a therapeutic agent for other diseases, such as inflammation and viral infections.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide involves the condensation of 2-aminothiophenol and 4-cyanobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, followed by the addition of a carboxylic acid, such as oxalic acid, to form the carboxamide group. The final product is obtained after purification using column chromatography or recrystallization. The yield of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide synthesis can be improved by optimizing reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-8-10-1-4-12(5-2-10)18-15(19)11-3-6-13-14(7-11)20-9-17-13/h1-7,9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJABMIUOOWUERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)


![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)


![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)